Pyridin-4-ylmethanesulfonyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXAZLRAMNDMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396438 | |
| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130820-88-1 | |
| Record name | Pyridin-4-ylmethanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyridin 4 Ylmethanesulfonyl Chloride
Conventional and Emerging Synthetic Routes
The preparation of Pyridin-4-ylmethanesulfonyl Chloride can be broadly categorized into direct chlorosulfonation, methods involving thionyl chloride for the conversion of sulfonic acid intermediates, and base-mediated protocols that enable direct C-H functionalization.
Direct Chlorosulfonation Strategies
A primary route to this compound involves the direct chlorosulfonation of 4-picoline (4-methylpyridine). This process typically utilizes chlorosulfonic acid (HSO₃Cl) to introduce the sulfonic acid group onto the pyridine (B92270) ring. The initial reaction of 4-picoline with chlorosulfonic acid yields the intermediate, 4-picolinesulfonic acid. This electrophilic substitution is a standard method for the sulfonation of aromatic compounds. orgsyn.org
Approaches Utilizing Thionyl Chloride
Following the initial chlorosulfonation, the resulting sulfonic acid intermediate is converted to the desired sulfonyl chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The sulfonic acid is treated with thionyl chloride, often at low temperatures, to yield this compound. orgsyn.org In many cases, the product is isolated as its hydrochloride salt to enhance stability. orgsyn.org The reaction of pyridine derivatives with thionyl chloride can sometimes lead to the formation of intermediates such as N-(4-pyridyl)pyridinium chloride hydrochloride, which can then be further processed. d-nb.info
Base-Mediated Synthesis Protocols
Emerging strategies for the synthesis of pyridine derivatives involve base-mediated C-H functionalization. While not a direct synthesis of this compound, these methods provide insight into the regioselective introduction of sulfonyl groups onto the pyridine ring. For instance, the C4-selective C-H sulfonylation of pyridine can be achieved by activating the pyridine with triflic anhydride (B1165640) (Tf₂O), followed by a base-mediated addition of a sulfinic acid salt. chemistryviews.orgresearchgate.netchemrxiv.org The choice of base and solvent is critical in directing the regioselectivity of the sulfonylation. chemistryviews.orgresearchgate.netchemrxiv.org Another approach involves the treatment of 4-picoline derivatives with aryl sulfonyl chlorides and triethylamine (B128534) (Et₃N) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to yield aryl picolyl sulfones. nih.gov
Optimization of Synthesis Parameters
The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of various reaction parameters.
Solvent System Optimization in this compound Synthesis
The choice of solvent can significantly influence the outcome of the synthesis. In base-mediated sulfonylation reactions of pyridine, chloroform (B151607) has been shown to be effective in achieving high regioselectivity for the C4 position when used in combination with N-methylpiperidine as the base. chemistryviews.orgchemrxiv.org Dichloromethane (B109758) is another commonly used solvent in these types of reactions. researchgate.net The optimization of solvent systems is crucial for maximizing the yield and purity of the desired product.
The table below illustrates the effect of different solvents on the regioselectivity of a base-mediated C-H sulfonylation of pyridine, a reaction analogous to the synthesis of the target compound.
| Entry | Base | Solvent | C4/C2-Selectivity | Yield (%) |
| 1 | DABCO | CH₂Cl₂ | 70:30 | - |
| 2 | DABCO | CHCl₃ | - | - |
| 3 | N-methylpiperidine | CH₂Cl₂ | 83:17 | 73 |
| 4 | N-methylpiperidine | CHCl₃ | >95:5 | - |
Data adapted from a study on the C4-selective C-H-sulfonylation of pyridine. chemistryviews.orgchemrxiv.org
Temperature and Stoichiometry Effects
Temperature control is a critical factor in the synthesis of this compound. The chlorosulfonation of 4-picoline is typically carried out at low temperatures, between 0 and 5°C, to control the reactivity of chlorosulfonic acid and minimize side reactions. orgsyn.org Similarly, the subsequent conversion to the sulfonyl chloride using thionyl chloride is also performed at reduced temperatures. orgsyn.org
The stoichiometry of the reactants also plays a vital role. In the synthesis of related pyridinesulfonyl chlorides, the molar ratio of the pyridine substrate to the chlorinating agent, such as thionyl chloride, is carefully controlled to optimize the yield and prevent the formation of byproducts. d-nb.info For instance, in the synthesis of 4-chloropyridine (B1293800) from pyridine, the molar ratio of pyridine to the chlorinating agent can range from 1:0.3 to 1:5. google.com
The following table demonstrates the optimization of base and pyridine equivalents in a related monosulfonylation reaction.
| Entry | DMAP (mol%) | Pyridine (equiv) | Yield (%) |
| 1 | 15 | 1.5 | 50 |
| 2 | 5 | 1.5 | 58 |
| 3 | 1 | 1.5 | 78 |
| 4 | 1 | 2 | 94 |
| 5 | 1 | 2.5 | 98 |
Data adapted from a study on a DMAP-catalyzed monosulfonylation reaction. organic-chemistry.org
Purity Enhancement Strategies in this compound Production
Achieving high purity is critical for the utility of this compound as a synthetic intermediate. Due to the reactive nature of the sulfonyl chloride group, which is susceptible to hydrolysis, purification methods must be conducted under anhydrous conditions.
Recrystallization is a common and effective technique for purifying solid sulfonyl chlorides. The choice of solvent is crucial; it must be one in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. For related pyridine derivatives, solvents like ethanol (B145695) have been used successfully for recrystallization. echemcom.com
Distillation under high vacuum can be employed if the compound is thermally stable. This method is particularly useful for removing non-volatile impurities. However, given that sulfonyl chlorides can decompose at high temperatures, this must be approached with caution.
Chromatographic techniques offer a high degree of separation.
Flash chromatography on silica (B1680970) gel is a standard method for purification in a laboratory setting. A non-polar eluent system is typically required to prevent decomposition of the product on the stationary phase.
Reversed-phase High-Performance Liquid Chromatography (HPLC) is another powerful tool for purification, particularly for removing closely related impurities. A common mobile phase for similar compounds involves a gradient of acetonitrile (B52724) in water with a trifluoroacetic acid modifier. chemicalbook.com
The table below outlines common purification techniques and their relevant considerations.
| Purification Method | Key Considerations | Applicability |
| Recrystallization | Choice of anhydrous solvent, temperature control. | Removal of soluble and insoluble impurities from a solid product. |
| High-Vacuum Distillation | Thermal stability of the compound. | Removal of non-volatile or highly volatile impurities from a liquid product. |
| Flash Chromatography | Use of anhydrous and non-protic solvents. | Laboratory-scale purification, separation of byproducts. |
| Reversed-Phase HPLC | Stability of the compound to acidic mobile phases. | High-purity separation, analytical assessment of purity. |
Industrial Scale Synthesis Considerations for this compound
Translating a laboratory-scale synthesis to an industrial process introduces a unique set of challenges and requirements. The primary goals are to ensure the process is safe, robust, repeatable, and economically viable.
Process Scale-Up Challenges
The transition from gram-scale laboratory synthesis to kilogram-scale industrial production is not merely a linear increase in reagent quantities. Several critical challenges must be addressed:
Thermal Management : Reactions involving highly reactive reagents like chlorosulfonic acid are often strongly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult. This can lead to thermal runaways if not properly controlled through specialized reactor design and cooling systems. vulcanchem.com
Reagent Handling and Safety : The industrial use of corrosive and toxic substances such as chlorosulfonic acid and thionyl chloride necessitates stringent safety protocols, including closed-system transfers and specialized personal protective equipment, to minimize operator exposure. pageplace.de
Mixing Efficiency : Ensuring homogenous mixing in large-volume reactors is critical for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration, which can lead to side reactions and reduced yield.
Material Compatibility : The corrosive nature of the reagents requires that reactors and associated equipment be constructed from materials that can withstand harsh acidic conditions over long periods.
Yield and Purity in Large-Scale Production
Maintaining high yield and purity during scale-up is a paramount concern for the economic feasibility of the process. While laboratory syntheses may prioritize product isolation over efficiency, industrial processes must be optimized for maximum output.
For related compounds like chloropyridine sulfonyl chlorides, industrial processes have been developed that achieve high yields and purity. For instance, a patented process for 4-chloropyridine-3-sulfonyl chloride reports a yield of over 90% with a purity exceeding 99%, as determined by HPLC. google.com This demonstrates that with careful process optimization, high standards can be met on a large scale.
Key factors influencing yield and purity in large-scale production include:
Process Control : Strict control over reaction parameters such as temperature, pressure, reagent addition rates, and stirring speed is essential for reproducibility.
Impurity Profile : It is crucial to identify and understand the formation of byproducts. Minor impurities at the lab scale can become significant issues in a large-scale batch.
Work-up and Isolation : The procedures for quenching the reaction, extracting the product, and isolating it must be scalable. This may involve moving from separatory funnels to liquid-liquid extraction units and from simple filtration to centrifuges.
Reactivity and Mechanistic Aspects of Pyridin 4 Ylmethanesulfonyl Chloride
Electrophilic Reactivity of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) in Pyridin-4-ylmethanesulfonyl chloride is a potent electrophile. vulcanchem.com This electrophilicity is the driving force behind its utility in a range of nucleophilic substitution reactions. vulcanchem.comperiodicchemistry.com The electron-withdrawing nature of the chlorine atom and the two oxygen atoms creates a significant partial positive charge on the sulfur atom, making it highly susceptible to attack by nucleophiles. allresearchjournal.comresearchgate.net
Nucleophilic Substitution Reactions with Amines: Formation of Sulfonamides
One of the most significant applications of this compound is its reaction with primary and secondary amines to form sulfonamides. vulcanchem.comcbijournal.com This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide array of therapeutic agents. nih.govprinceton.edu The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct. cbijournal.comprinceton.edu
The general reaction can be represented as: R₁R₂NH + C₅H₄NCH₂SO₂Cl → C₅H₄NCH₂SO₂NR₁R₂ + HCl. vulcanchem.com
The selection of the amine component allows for the synthesis of a diverse library of sulfonamide derivatives. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, reactions are often conducted in solvents like dichloromethane (B109758) or tetrahydrofuran. vulcanchem.com
| Amine Reactant | Reaction Conditions | Product | Yield (%) | Reference |
| Aniline | Pyridine, 0-25 °C | N-phenylpyridin-4-ylmethanesulfonamide | 100 | cbijournal.com |
| p-Toluidine | Pyridine, 0-25 °C | N-(p-tolyl)pyridin-4-ylmethanesulfonamide | Quantitative | cbijournal.com |
| Morpholine | DIPEA, MeCN, 12 h | 4-(morpholinosulfonylmethyl)pyridine | 68 | princeton.edu |
Nucleophilic Substitution Reactions with Alcohols: Synthesis of Sulfonate Esters
Analogous to the reaction with amines, this compound reacts with alcohols to yield sulfonate esters. periodicchemistry.comresearchgate.net This transformation is valuable as it converts a poor leaving group (hydroxyl) into a very good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comyoutube.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride. periodicchemistry.comyoutube.com A base, commonly pyridine, is used to quench the HCl generated during the reaction. periodicchemistry.comyoutube.com
The general scheme for this reaction is: ROH + C₅H₄NCH₂SO₂Cl → C₅H₄NCH₂SO₂OR + HCl. periodicchemistry.com
The resulting sulfonate esters are stable and can be isolated, or they can be used in situ for further transformations. ucl.ac.uk The choice of alcohol allows for the preparation of a variety of sulfonate esters with different properties and applications.
| Alcohol Reactant | Base | Product | Key Feature | Reference |
| Generic Alcohol (ROH) | Pyridine | Pyridin-4-ylmethanesulfonate ester | Converts -OH to a good leaving group | periodicchemistry.comlibretexts.org |
| Phenol Derivatives | Pyridine | Aryl pyridin-4-ylmethanesulfonates | Formation of aryl sulfonate esters | researchgate.net |
Hydrolysis Pathways of this compound
This compound is susceptible to hydrolysis, a reaction where water acts as the nucleophile. vulcanchem.com This process leads to the formation of the corresponding sulfonic acid. The presence of moisture can therefore lead to the degradation of the compound, highlighting the need for anhydrous storage conditions. vulcanchem.com The hydrolysis reaction is catalyzed by pyridine and its derivatives. rsc.org Studies on the hydrolysis of related aromatic sulfonyl chlorides have shown that the reaction proceeds through a nucleophilic attack of water on the sulfur atom. researchgate.net The rate of hydrolysis is influenced by the substituents on the pyridine ring and the reaction conditions. rsc.org
Cycloaddition and Heterocycle Formation Involving this compound
While the primary reactivity of this compound is centered on its sulfonyl chloride group, the pyridine ring can participate in cycloaddition reactions, a powerful method for constructing six-membered rings. mdpi.comrsc.org For instance, pyridinium (B92312) ylides, which can be generated from pyridine derivatives, are known to undergo [3+2] and other cycloaddition reactions with various dipolarophiles. ucl.ac.ukclockss.org Although direct examples involving this compound are not extensively documented, the principle of using the pyridine moiety as a component in cycloaddition reactions to form complex heterocyclic structures is well-established. rsc.orgwmich.edu These reactions offer a pathway to novel heterocyclic systems that may have interesting biological or material properties. ucl.ac.uk
Mechanistic Elucidation of Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Kinetic Analysis of this compound Reactions
Kinetic studies provide valuable insights into the reaction mechanisms. allresearchjournal.com The reactions of sulfonyl chlorides, including those with pyridine moieties, have been the subject of kinetic analysis to determine reaction orders, rate constants, and activation parameters. allresearchjournal.comrsc.org For example, the pyridine-catalyzed methanolysis of aromatic sulfonyl chlorides has been shown to be first-order in both the sulfonyl chloride and the pyridine catalyst. rsc.org Such studies help to confirm that the pyridine acts as a nucleophilic catalyst in these transformations. rsc.org
Kinetic data for the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids in the presence of pyridine indicates a second-order reaction, first-order with respect to each reactant. allresearchjournal.com The negative entropy of activation observed in these studies is consistent with a bimolecular reaction mechanism involving a direct nucleophilic attack on the sulfur center. allresearchjournal.com These findings for structurally related sulfonyl chlorides provide a strong basis for understanding the kinetic behavior of this compound in similar reactions.
| Reaction Studied | Kinetic Order | Key Finding | Reference |
| Methanolysis of benzenesulfonyl chloride with pyridine | First-order in sulfonyl chloride and pyridine | Pyridine functions as a nucleophilic catalyst | rsc.org |
| Reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids with pyridine | Second-order overall (first-order in each reactant) | Proceeds through direct nucleophilic attack on the sulfur center | allresearchjournal.com |
| Hydrolysis of substituted benzenesulphonyl chlorides catalyzed by substituted pyridines | Correlated by Hammett and Brønsted equations | Bond formation in the transition state increases with electron-attracting substituents in the acid chloride | rsc.org |
Investigation of Intermediates and Transition States
Detailed experimental or computational investigations specifically targeting the intermediates and transition states in reactions of this compound are not extensively documented in publicly available literature. However, insights can be drawn from studies on analogous compounds, such as benzenesulfonyl chlorides and other substituted sulfonyl chlorides.
Theoretical studies on the hydrolysis of benzenesulfonyl chlorides suggest that the reaction mechanism can shift between a concerted SN2 pathway and a stepwise SN3-like mechanism, depending on the nature of the substituents on the aromatic ring and the number of solvent molecules involved in the transition state. nih.gov For instance, in the hydrolysis of para-substituted benzenesulfonyl chlorides, electron-donating groups favor an SN2 mechanism, while electron-withdrawing groups in the presence of a limited number of water molecules can lead to an SN3 pathway. nih.gov
In the context of nucleophilic substitution at a sulfonyl sulfur, computational studies on the chloride-chloride exchange in arenesulfonyl chlorides have provided evidence for a synchronous SN2 mechanism. mdpi.com These studies indicate a double-well potential energy surface with a single transition state, characteristic of an SN2 process. mdpi.com The transition state is described as trigonal bipyramidal. mdpi.comcdnsciencepub.com The geometry of this transition state can be influenced by substituents on the aryl ring. mdpi.com
For reactions involving this compound, it is plausible that similar intermediates and transition states are involved. In a typical reaction with a nucleophile (Nu), the reaction would likely proceed through a trigonal bipyramidal transition state, as illustrated in the general mechanism for sulfonylation. researchgate.net The pyridin-4-ylmethyl group, being electron-withdrawing, would influence the stability of this transition state.
Spectroscopic methods, such as mass spectrometry, have been used to analyze the fragmentation of derivatives of pyridine-sulfonyl chlorides. For instance, in the analysis of pyridine-3-sulfonyl derivatives of steroidal estrogens, fragmentation patterns provided insights into the structure of the molecule, showing loss of SO2 from the protonated molecular ion. nih.govnih.gov While this does not directly characterize a reaction intermediate, it demonstrates how the sulfonyl linkage behaves under energetic conditions.
Table 1: Postulated Intermediates and Transition States in Reactions of this compound
| Reaction Type | Postulated Intermediate/Transition State | Description |
| Nucleophilic Substitution (SN2) | Trigonal Bipyramidal Transition State | A high-energy state where the nucleophile and the leaving group (chloride) are transiently bonded to the sulfur atom. |
| Hydrolysis | Aquated Sulfonyl Chloride Complex | A transient species formed by the association of water molecules with the sulfonyl chloride group prior to reaction. |
Catalytic Influences on Reaction Pathways
The reactions of sulfonyl chlorides, including this compound, are often facilitated by the use of catalysts, typically bases or, in some contexts, transition metals. These catalysts can significantly influence the reaction rate and selectivity by altering the reaction pathway.
In many sulfonylation reactions, a base is employed to act as a catalyst. The base, often a tertiary amine like pyridine or triethylamine (B128534), can activate the sulfonyl chloride by forming a more reactive sulfonylammonium salt intermediate. youtube.com This intermediate is then more susceptible to attack by a nucleophile. Alternatively, the base can deprotonate the nucleophile, increasing its nucleophilicity and facilitating its attack on the sulfonyl chloride.
For instance, the synthesis of sulfonamides from sulfonyl chlorides and amines is commonly carried out in the presence of a base to neutralize the HCl byproduct and to catalyze the reaction. scispace.com The use of a hindered organic amine base has been noted in reactions involving this compound for the synthesis of N-benzhydryl indole (B1671886) compounds.
Recent advancements have also explored the use of pyrylium (B1242799) salts in combination with MgCl2 to activate primary sulfonamides for the formation of sulfonyl chlorides, highlighting the importance of activating agents in these transformations. nih.gov While this is the reverse of the typical sulfonylation reaction, it underscores the catalytic principles that can be applied to manipulate the sulfonyl chloride functionality.
While less common for direct reactions of this compound, palladium-catalyzed cross-coupling reactions are relevant in the broader context of synthesizing molecules containing the pyridinyl-sulfonyl moiety. These catalytic cycles involve oxidative addition, transmetalation, and reductive elimination steps, which are fundamental to modern organic synthesis.
Table 2: Influence of Catalysts on Sulfonylation Reactions
| Catalyst Type | Role in Reaction | Mechanistic Implication |
| Base Catalysis | ||
| Tertiary Amines (e.g., Pyridine, Triethylamine) | Nucleophilic catalyst or proton scavenger | Forms a highly reactive sulfonylammonium intermediate or enhances the nucleophilicity of the reacting partner. |
| Metal Catalysis | ||
| Palladium Complexes | Cross-coupling reactions | Facilitates the formation of C-C or C-N bonds in related synthetic routes, not typically for direct reaction at the sulfonyl chloride. |
Applications of Pyridin 4 Ylmethanesulfonyl Chloride in Advanced Synthetic Chemistry
As a Selective Sulfonylating Reagent
The primary utility of a sulfonyl chloride is to introduce a sulfonyl group (-SO₂) into a molecule, typically by reacting with nucleophiles like alcohols or amines to form sulfonate esters and sulfonamides, respectively. The selectivity of this reaction is often influenced by the steric bulk of the group attached to the sulfonyl chloride. researchgate.net Reagents with larger, bulkier groups can exhibit greater selectivity, for instance, by reacting preferentially with less sterically hindered primary alcohols over more hindered secondary or tertiary alcohols in a polyol system. researchgate.net
Pyridin-4-ylmethanesulfonyl chloride's structure, featuring a pyridylmethyl group, provides more steric hindrance than simpler reagents like methanesulfonyl chloride. This characteristic suggests its potential for use as a selective sulfonylating agent in complex syntheses where differentiation between multiple reactive sites is required. While specific studies detailing the selectivity of this compound are not extensively published, the principle of using sterically demanding sulfonylating agents to achieve regioselectivity is a well-established strategy in organic chemistry. researchgate.net
Table 1: Comparison of Sulfonylating Agent Structures
| Reagent | Chemical Formula | Structural Feature | Potential for Selectivity |
|---|---|---|---|
| Methanesulfonyl Chloride | CH₃SO₂Cl | Small methyl group | Low |
| Toluene-p-sulfonyl chloride | C₇H₇ClO₂S | Phenyl group (Tosyl) | Moderate |
| 2,4,6-Trimethylbenzenesulfonyl chloride | C₉H₁₁ClO₂S | Substituted phenyl (Mesityl) | High researchgate.net |
| This compound | C₆H₆ClNO₂S | Pyridylmethyl group | Moderate to High (Inferred) |
Utility as a Building Block in Complex Chemical Synthesis
Beyond its role in sulfonylation, this compound is a highly effective building block. It provides chemists with a reliable method to incorporate a functionalized 4-substituted pyridine (B92270) moiety into larger molecules, a task that can be challenging using other methods. researchgate.netnih.gov
The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of FDA-approved drugs and biologically active natural products. nih.govnih.govresearchgate.net Its presence can enhance properties such as water solubility and bioavailability. researchgate.netresearchgate.net The direct functionalization of the pyridine ring, particularly at the C4-position, is a long-standing challenge in heterocyclic chemistry due to the electronic nature of the ring. researchgate.netnih.gov
Using this compound as a starting material effectively circumvents these synthetic hurdles. The reagent comes with the C4-substituent already installed, allowing for the straightforward construction of pyridine-derived scaffolds. The sulfonyl chloride group can be readily transformed into a variety of other functional groups, serving as a linchpin to connect the pyridine scaffold to other molecular fragments. For example, reaction with primary or secondary amines yields stable sulfonamides, a common linkage in medicinal chemistry.
Table 2: Examples of Scaffolds Derived from this compound
| Reactant | Resulting Linkage | Product Class | Significance |
|---|---|---|---|
| Primary Amine (R-NH₂) | Sulfonamide (-SO₂-NHR) | N-Substituted Pyridyl-methanesulfonamide | Core structure in various therapeutic candidates |
| Secondary Amine (R₂NH) | Sulfonamide (-SO₂-NR₂) | N,N-Disubstituted Pyridyl-methanesulfonamide | Building block for complex ligands and materials |
The high reactivity of the sulfonyl chloride group (-SO₂Cl) enables the functionalization of a wide array of organic substrates containing nucleophilic functional groups. This versatility makes this compound a powerful tool for modifying existing molecules, including complex natural products and active pharmaceutical ingredients, in a process known as late-stage functionalization. researchgate.net The introduction of the pyridin-4-yl-methylsulfonyl moiety can significantly alter the parent substrate's physical and biological properties.
The most common transformations involve reactions with amines and alcohols. The resulting sulfonamides and sulfonate esters are themselves stable functional groups or can serve as intermediates for further chemical modification. This reactivity allows for the systematic derivatization of a lead compound to explore structure-activity relationships.
Strategies for Minimizing Undesired Side Reactions
The use of this compound, like any reactive chemical, requires careful consideration of potential side reactions to ensure high yields and purity of the desired product.
A primary concern is the compound's susceptibility to hydrolysis. vulcanchem.com The sulfonyl chloride functional group can react with water to form the corresponding and unreactive sulfonic acid. To mitigate this, reactions should be conducted under anhydrous (water-free) conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
Another potential issue arises from the basicity of the pyridine nitrogen atom. The nitrogen can act as a nucleophile or a base, leading to undesired self-reaction, polymerization, or catalysis of side reactions. Using the hydrochloride salt form of the reagent, this compound hydrochloride, can mitigate these issues by protonating the pyridine nitrogen, thereby rendering it non-nucleophilic and non-basic. vulcanchem.com Alternatively, employing a non-nucleophilic external base in the reaction mixture can neutralize the HCl generated during the sulfonylation without competing with the intended nucleophile. chemrxiv.org
Finally, the purity of the reagent itself is critical. Synthetic routes to produce pyridyl-sulfonyl chlorides, such as chlorosulfonation, can sometimes yield mixtures of positional isomers (e.g., substitution at the 2- or 3-position instead of the 4-position). google.com The presence of such isomers as impurities in the starting material will lead to a corresponding mixture of products that can be difficult to separate. Therefore, using a highly pure, well-characterized starting material is essential for a clean reaction.
Table 3: Summary of Potential Side Reactions and Mitigation Strategies
| Undesired Side Reaction | Cause | Mitigation Strategy | Reference |
|---|---|---|---|
| Hydrolysis of Sulfonyl Chloride | Presence of water | Conduct reactions under anhydrous conditions with dry solvents. | vulcanchem.com |
| Reaction at Pyridine Nitrogen | Basicity/nucleophilicity of the nitrogen atom | Use the hydrochloride salt of the reagent; add a non-nucleophilic external base. | vulcanchem.comchemrxiv.org |
Medicinal Chemistry Research and Biological Applications of Pyridin 4 Ylmethanesulfonyl Chloride Derivatives
Design and Synthesis of Bioactive Derivatives
The synthesis of bioactive molecules derived from Pyridin-4-ylmethanesulfonyl chloride is a cornerstone of their therapeutic development. The primary synthetic route involves the reaction of the sulfonyl chloride group with various nucleophiles, most commonly primary and secondary amines, to form a diverse library of sulfonamides. smolecule.com This reaction is typically conducted in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. smolecule.com The versatility of this synthetic approach lies in the vast commercial availability of amines, allowing for the introduction of a wide range of functional groups and structural motifs to the core scaffold.
The design of these derivatives is often guided by the goal of enhancing binding affinity to biological targets. The dual aromatic systems of the pyridine (B92270) ring and the substituent introduced via the sulfonamide linkage are considered valuable for creating molecules with improved interactions within the active sites of enzymes or receptors. smolecule.com
A general synthetic scheme for the preparation of sulfonamide derivatives from this compound is as follows:
Step 1: Nucleophilic Attack: An amine attacks the electrophilic sulfur atom of the this compound.
Step 2: Chloride Displacement: The chloride ion, being a good leaving group, is displaced.
Step 3: Proton Transfer: A base removes a proton from the nitrogen atom, yielding the final sulfonamide product. smolecule.com
Beyond simple sulfonamide formation, more complex derivatives are also synthesized. For instance, multi-step reactions starting from 4-picoline can be employed, involving chlorosulfonation followed by treatment with thionyl chloride to form the sulfonyl chloride intermediate. vulcanchem.com This intermediate is then reacted with various amines or other nucleophiles to generate the final bioactive compounds. Researchers have also explored the synthesis of pyridinium (B92312) salts and pyridine-urea derivatives, expanding the chemical space and potential biological applications of this compound class. mdpi.comnih.gov
Evaluation of Antimicrobial Activities of this compound Derivatives
The pyridine nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound, particularly pyridinium salts and other modified structures, have been evaluated for their efficacy against a range of microbial pathogens.
Research has shown that quaternized amine derivatives, including those with a pyridine core, exhibit notable antimicrobial properties. mdpi.com The antimicrobial action of these compounds, such as 1-alkyl-pyridinium salts, is often attributed to their ability to adsorb to and disrupt the surface of bacterial cells. mdpi.com Key factors influencing their antimicrobial potency include molecular hydrophobicity, surface activity, and the electron density on the nitrogen atom of the pyridinium ring. mdpi.com
Studies have demonstrated that certain pyridinium salts possess significant activity against Staphylococcus aureus. For example, derivatives with a phenylpropyl side chain have shown higher activity against S. aureus compared to some standard antibiotics. mdpi.com In one study, several pyridinium derivatives were found to be as effective as the standard drug ceftazidime (B193861) against Staphylococcus aureus. mdpi.com
Interactive Table: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound ID | Test Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2d | Staphylococcus aureus | 4 | mdpi.com |
| 3d | Staphylococcus aureus | 4 | mdpi.com |
| 4d | Staphylococcus aureus | 4 | mdpi.com |
| 3d | Pseudomonas aeruginosa | 4 | mdpi.com |
| 17d | Bacteria | 0.5 | nih.gov |
| 17a | Fungus ATCC 9763 | 8 | nih.gov |
| 17d | Fungus ATCC 9763 | 8 | nih.gov |
MIC: Minimum Inhibitory Concentration
Furthermore, novel pyridine derivatives incorporating an imidazo[2,1-b] smolecule.comvulcanchem.commdpi.comthiadiazole moiety have been synthesized and evaluated. One such compound with a 4-fluoro substitution demonstrated potent antibacterial activity, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was twice as effective as the control drug gatifloxacin. nih.gov Some of these compounds also showed antifungal activity comparable to fluconazole (B54011). nih.gov
Studies on Antileishmanial Efficacy
Leishmaniasis remains a significant global health problem, and the search for new, effective, and less toxic treatments is ongoing. Pyridine-containing compounds have emerged as a promising area of investigation for antileishmanial drug discovery.
A series of bis-pyridinium derivatives, which are structural analogues of pentamidine, have been investigated for their activity against Leishmania donovani and Leishmania major. These compounds displayed significant activity against both the promastigote and intracellular amastigote forms of the parasite, with 50% effective concentrations (EC50) often below 1 µM. nih.gov
One particular compound, VGP-106, demonstrated noteworthy activity against L. donovani amastigotes with an EC50 of 0.86 ± 0.46 µM and exhibited lower toxicity towards human THP-1 cells. nih.gov Mechanistic studies on VGP-106 revealed that it likely enters the parasite via diffusion and induces severe mitochondrial swelling. This leads to hyperpolarization of the mitochondrial membrane, inhibition of ATP synthesis, and a significant drop in intracellular ATP levels. nih.gov
While not directly synthesized from this compound, these findings highlight the potential of the broader class of pyridine derivatives as a foundation for developing novel antileishmanial agents. The core pyridine structure is crucial for maintaining activity. nih.gov
Investigation of Anticancer Potential
The pyridine scaffold is a prominent feature in a number of FDA-approved anticancer drugs and is a focal point of extensive research in oncology. nih.govekb.eg Derivatives based on the this compound framework are part of this broader effort to develop novel cancer therapies. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival. ijsat.org
Numerous studies have reported the cytotoxic activity of pyridine derivatives against a variety of cancer cell lines, including breast (MCF-7), lung (A549), colon (HCT-116), and liver (HepG2) cancer cells. ekb.egijsat.orgmdpi.com For instance, certain pyridine-urea derivatives have demonstrated superior cell-killing activity against MCF-7 breast cancer cells compared to the standard drug doxorubicin. nih.govijsat.org
One study focused on N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, which showed a good activity profile and selectivity towards leukemia, colon cancer, and melanoma cell lines, with average GI50 values between 13.6 and 14.9 µM. nih.gov
Interactive Table: Anticancer Activity of Selected Pyridine Derivatives
| Compound ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| 21 | Leukemia, Colon, Melanoma | 13.6 - 14.9 µM (GI50) | nih.gov |
| 28 | MCF-7 (Breast) | 3.42 µM (IC50) | ekb.eg |
| 28 | A549 (Lung) | 5.97 µM (IC50) | ekb.eg |
| 35, 36, 37 | HepG2, MCF-7 | 4.25 - 12.83 µM (IC50) | ekb.eg |
| 8e | MCF-7 (Breast) | < Doxorubicin (IC50) | nih.gov |
| 8n | MCF-7 (Breast) | < Doxorubicin (IC50) | nih.gov |
| 12a | Various | Most potent antitumor activity | nih.gov |
IC50: Half maximal inhibitory concentration; GI50: 50% growth inhibition
The anticancer mechanisms of these derivatives are often linked to the inhibition of critical signaling pathways. For example, some pyridine derivatives act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), thereby interfering with angiogenesis, a process crucial for tumor growth. nih.gov
Exploration of Enzyme Inhibition Mechanisms by Derivatives
A key strategy in modern drug design is the development of specific enzyme inhibitors, and derivatives of this compound have been explored for their potential in this area. The sulfonamide group, readily formed from the sulfonyl chloride, is a well-known pharmacophore that can mimic the transition state of enzyme-catalyzed reactions, leading to potent and selective inhibition.
Several classes of enzymes have been identified as targets for pyridine-based inhibitors:
Kinases: Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Pyridine derivatives have been successfully developed as kinase inhibitors. For example, certain pyridine-ureas have been shown to inhibit VEGFR-2 with IC50 values in the micromolar range. nih.gov Other research has led to the development of potent inhibitors of FMS kinase and Nek2, which are implicated in various cancers. nih.govnih.gov A series of novel aminopyrimidine derivatives were identified as potent PLK4 inhibitors, with compound 8h showing an IC50 of 0.0067 µM. nih.gov
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Pyridine-3-sulfonamide (B1584339) derivatives have been investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. nih.gov Some pyrazolo[4,3-c]pyridine sulfonamides have shown potent inhibition of cytosolic hCA I and hCA II, with some compounds being more potent than the standard inhibitor acetazolamide (B1664987) (AAZ). nih.gov These compounds are considered a novel class of anticancer agents due to the role of certain CA isoforms in tumor growth and metastasis. nih.gov
The general mechanism of action for sulfonamide-based inhibitors involves the coordination of the sulfonamide anion to the zinc ion present in the active site of metalloenzymes like carbonic anhydrase. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's function.
Structure-Activity Relationship (SAR) Studies for Therapeutic Development
Structure-Activity Relationship (SAR) studies are critical for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their biological activity.
For Anticancer Activity: The presence and position of certain functional groups on the pyridine ring and its substituents have been found to significantly impact antiproliferative activity. A review of pyridine derivatives found that the presence of -OMe, -OH, -C=O, and -NH2 groups tends to enhance anticancer effects. mdpi.com Conversely, the introduction of bulky groups or halogen atoms can sometimes lead to decreased activity. mdpi.com In a series of 4-aminoquinazoline analogues, it was found that increasing the chain length between a secondary amine and a phenyl group, and introducing a halogen at the 4'-position of the phenyl group, dramatically increased activity. mdpi.com
For Enzyme Inhibition: In the case of pyrazolo[4,3-c]pyridine sulfonamide inhibitors of carbonic anhydrase, SAR analysis revealed that an N-methylpropionamide linker between the benzenesulfonamide (B165840) and the pyrazolopyridine core was favorable for hCA I inhibition. nih.gov The direct connection of the two moieties or the use of a different linker was found to be detrimental to activity. nih.gov
For Antimicrobial Activity: For nicotinic acid derivatives, SAR studies indicated that compounds with nitro and dimethoxy substituents were the most active against tested bacterial and fungal strains. nih.gov The relationship between the chemical structure of pyridine compounds and their antimicrobial properties is a key area of investigation to develop more potent agents. researchgate.net
These SAR studies are essential for the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles, guiding the synthetic efforts in medicinal chemistry programs.
Role in Pre-Clinical Drug Discovery Programs
Derivatives of this compound and related pyridine compounds play a significant role in preclinical drug discovery programs across multiple therapeutic areas. Their synthetic tractability and ability to modulate various biological targets make them attractive starting points for developing new medicines.
The journey from a hit compound to a clinical candidate involves several stages of preclinical development:
Lead Identification and Optimization: The diverse libraries of pyridine derivatives synthesized serve as a rich source for high-throughput screening campaigns. Once a "hit" compound with desired biological activity is identified, medicinal chemists synthesize numerous analogues to conduct SAR studies, aiming to improve potency and selectivity while minimizing off-target effects and toxicity. ekb.egnih.gov
In Vitro and In Vivo Testing: Promising candidates are subjected to a battery of tests. In vitro assays confirm their mechanism of action, such as enzyme inhibition or cytotoxicity against cancer cell lines. ekb.egnih.gov Subsequently, compounds with good in vitro profiles are advanced to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic properties. For instance, antimalarial pyridine derivatives have been tested in mouse models, demonstrating significant reductions in parasitemia.
Development of Targeted Therapies: The ability of pyridine derivatives to act as specific enzyme inhibitors makes them ideal candidates for targeted therapies, particularly in oncology. Compounds are being developed as inhibitors of kinases like VEGFR-2, PLK4, and FMS, which are crucial for tumor progression. ekb.egnih.govnih.gov Some pyridine-based molecules, such as SLC-0111, have advanced to clinical trials as potential anticancer drugs. nih.gov
The extensive research into pyridine derivatives, from their synthesis and biological evaluation to detailed mechanistic and SAR studies, underscores their importance in the pipeline of modern drug discovery. nih.govekb.egnih.gov
Comparative Analysis with Other Pyridylsulfonyl Chlorides in Bioactive Contexts
The position of the nitrogen atom in the pyridine ring of pyridylsulfonyl chloride derivatives plays a crucial role in determining their biological activity. This is attributed to the different electronic properties and spatial arrangements of the resulting molecules, which in turn affect their interactions with biological targets.
Research into the structure-activity relationship of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (B1265781) derivatives as inhibitors of Bloom Helicase, an enzyme implicated in DNA repair and cancer, has provided valuable insights. A comparative study of positional isomers revealed that the placement of the pyridine nitrogen is critical for inhibitory activity. While the pyridin-4-yl derivative exhibited notable activity, its pyridin-2-yl counterpart was found to be inactive. Interestingly, the pyridin-3-yl isomer demonstrated comparable activity to the lead pyridin-4-yl compound, suggesting that both the 3- and 4-positions of the pyridine ring are favorable for interaction with the target enzyme.
In the realm of anticancer research, a series of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides, derived from a pyridin-3-ylsulfonyl chloride scaffold, have demonstrated significant cytotoxic effects against various human cancer cell lines. mdpi.com These compounds exhibited high activity against colon cancer (HCT-116), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines, with IC50 values ranging from 4 to 43 μM. mdpi.com This highlights the potential of the pyridine-3-sulfonamide core in the development of novel anticancer agents.
Similarly, a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides were synthesized and evaluated for their in vitro anticancer activity. nih.gov One of the most promising compounds from this series, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, displayed a good activity profile and selectivity towards leukemia, colon cancer, and melanoma cell lines, with average GI50 values between 13.6 and 14.9 µM. nih.gov
The antibacterial potential of pyridylsulfonyl chloride derivatives has also been a subject of investigation. A study focusing on 3-(pyridin-3-yl)-2-oxazolidinone derivatives revealed that while some compounds showed moderate antibacterial activity, further structural modifications, such as the introduction of a fluorine atom, significantly enhanced their efficacy against several Gram-positive bacteria. nih.gov
The following interactive data tables summarize key research findings on the biological activities of derivatives of different pyridylsulfonyl chlorides.
Table 1: Anticancer Activity of Pyridine-3-Sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | HCT-116 | 4 - 43 | mdpi.com |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | MCF-7 | 4 - 43 | mdpi.com |
| 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamide derivative | HeLa | 4 - 43 | mdpi.com |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Leukemia (averaged) | 13.6 | nih.gov |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Colon Cancer (averaged) | 14.9 | nih.gov |
| N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide | Melanoma (averaged) | 14.9 | nih.gov |
Table 2: Antibacterial Activity of Pyridine-3-yl Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 3-(pyridin-3-yl)-2-oxazolidinone derivative (9g) | S. aureus | 32 - 256 | nih.gov |
| Fluorinated 3-(pyridin-3-yl)-2-oxazolidinone derivative (21b) | S. aureus | - | nih.gov |
| Fluorinated 3-(pyridin-3-yl)-2-oxazolidinone derivative (21d) | S. aureus | - | nih.gov |
| Fluorinated 3-(pyridin-3-yl)-2-oxazolidinone derivative (21f) | S. aureus | - | nih.gov |
Advanced Analytical Characterization Methodologies
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable for elucidating the molecular structure of Pyridin-4-ylmethanesulfonyl Chloride. High-Resolution Nuclear Magnetic Resonance (NMR), advanced Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy each offer unique insights into the compound's architecture.
High-Resolution NMR Spectroscopy: While specific high-resolution NMR data for this compound is not widely published, expected chemical shifts can be inferred from analogous structures. In ¹H NMR, the aromatic protons on the pyridine (B92270) ring would likely appear as a doublet in the δ 8.5–8.7 ppm range due to para-substitution. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonyl chloride group would be expected to resonate as a singlet around δ 4.3 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the spectrum would be expected to show strong absorption bands characteristic of the sulfonyl chloride group. These typically appear around 1360 cm⁻¹ for the asymmetric S=O stretch and 1170 cm⁻¹ for the symmetric S=O stretch. A sharp peak around 540 cm⁻¹ corresponding to the S-Cl bond would also be anticipated. vulcanchem.com The pyridine ring would also exhibit characteristic vibrations. researchgate.netresearchgate.netrsc.org
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons (pyridine ring): ~ δ 8.5–8.7 ppm (doublet); Methylene protons (-CH₂-): ~ δ 4.3 ppm (singlet) |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z ≈ 191.6 |
| FTIR | Asymmetric S=O stretch: ~1360 cm⁻¹; Symmetric S=O stretch: ~1170 cm⁻¹; S-Cl stretch: ~540 cm⁻¹ |
Chromatographic Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenated variations are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method would likely utilize a C18 column. patsnap.comgoogle.com The mobile phase could consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). google.com Detection is often achieved using an ultraviolet (UV) detector, as the pyridine ring is a strong chromophore. dtic.mil This method can be used to determine the purity of the compound and to quantify any related substances. researchgate.net
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for the analysis of volatile compounds. While this compound itself may have limited volatility, GC-MS can be a powerful tool for identifying and quantifying volatile impurities. nih.gov The coupling of GC with a mass spectrometer (GC-MS) allows for the separation of components in a mixture followed by their individual mass analysis, providing a high degree of specificity and sensitivity. innovareacademics.inomicsonline.org For instance, a GC-MS method in selected ion monitoring (SIM) mode can be developed for trace-level analysis of related sulfonyl chlorides. innovareacademics.in
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development that uses smaller particle size columns to achieve higher resolution, speed, and sensitivity compared to traditional HPLC. This can be particularly advantageous for resolving closely related impurities in this compound samples. ambeed.com
| Chromatographic Technique | Typical Application for this compound | Common System Configuration |
| HPLC | Purity determination, quantification of impurities | C18 column, Acetonitrile/water mobile phase, UV detection patsnap.comgoogle.comdtic.mil |
| GC-MS | Analysis of volatile impurities, reaction byproducts | Capillary column (e.g., ZB-5ms), Helium carrier gas, Mass Spectrometer detector innovareacademics.innih.gov |
| UPLC | High-resolution separation of impurities | Sub-2 µm particle size column, compatible solvent system, UV or MS detection ambeed.com |
Advanced Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex samples. chemijournal.comnih.gov The combination of separation and identification in a single run provides a wealth of information. chemijournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This is particularly useful for identifying and quantifying components in complex reaction mixtures containing this compound. nih.gov Tandem mass spectrometry (LC-MS/MS) can further enhance structural elucidation by providing fragmentation data for the separated components. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly couples HPLC with NMR spectroscopy, allowing for the acquisition of NMR spectra of compounds as they elute from the chromatography column. researchgate.net This powerful technique can provide unambiguous structural information for unknown impurities or degradation products without the need for prior isolation. researchgate.net
These advanced hyphenated techniques are crucial for in-depth analysis, providing a comprehensive understanding of the chemical composition of samples containing this compound.
Stability and Degradation Studies in Laboratory and Storage Contexts
Factors Influencing the Stability of Pyridin-4-ylmethanesulfonyl Chloride
The stability of this compound is primarily dictated by its susceptibility to nucleophilic attack, particularly by water, and its thermal lability. As a member of the sulfonyl chloride class, its chemical behavior is governed by the electrophilic nature of the sulfur atom and the competence of the chloride ion as a leaving group. wikipedia.org
Moisture and Hydrolysis: The most significant factor leading to the degradation of this compound is exposure to moisture. Sulfonyl chlorides readily react with water in a process known as hydrolysis to yield the corresponding sulfonic acid and hydrochloric acid. wikipedia.orgchemicalbook.com This reaction is generally irreversible and results in a complete loss of the compound's desired reactivity for subsequent synthetic steps. The pyridine (B92270) moiety itself can influence the rate of hydrolysis. rsc.org The presence of the hydrochloride salt in some formulations can help enhance stability by reducing the compound's hygroscopic nature. vulcanchem.com
Key Hydrolysis Reaction
C₅H₄NCH₂SO₂Cl + H₂O → C₅H₄NCH₂SO₃H + HCl
Temperature: Elevated temperatures can accelerate the degradation of sulfonyl chlorides. nih.gov Thermal decomposition can lead to the formation of various byproducts and a reduction in purity. nih.govjubilantingrevia.com Studies comparing sulfonyl chlorides with their fluoride (B91410) counterparts show that chloride analogs are significantly more prone to thermal decomposition. nih.gov For instance, while a sulfonyl fluoride may remain stable at 130°C, the corresponding sulfonyl chloride can decompose rapidly under the same conditions. nih.gov
Presence of Nucleophiles: Beyond water, this compound is reactive towards other nucleophiles. Contamination with alcohols or amines during storage or handling can lead to the formation of sulfonate esters or sulfonamides, respectively, thereby degrading the starting material. wikipedia.org
Table 1: Summary of Factors Influencing Stability
| Factor | Effect on this compound | Consequence of Degradation |
| Moisture/Water | Rapid hydrolysis to form Pyridin-4-ylmethanesulfonic acid and HCl. wikipedia.orgchemicalbook.com | Loss of reactivity as a sulfonylating agent. |
| High Temperature | Accelerates decomposition. nih.govjubilantingrevia.com | Formation of impurities and reduced product purity. |
| Nucleophiles | Reacts with contaminants like alcohols and amines. wikipedia.org | Formation of undesired sulfonate esters or sulfonamides. |
| Structural Nature | The inherent weakness of the S-Cl bond. nih.gov | Increased susceptibility to both thermal and chemical degradation. |
Methodologies for Minimizing Degradation and Enhancing Shelf-Life
To maintain the chemical integrity of this compound, strict storage and handling protocols are necessary. These methodologies focus on controlling the environmental conditions to mitigate the impact of the destabilizing factors identified above.
Anhydrous Conditions: The most critical measure for preserving the compound is to protect it from moisture. chemicalbook.com This is achieved by storing it in tightly-closed containers, preferably with a secure seal to prevent the ingress of atmospheric water vapor. aksci.com
Temperature Control: To minimize thermal degradation, the compound should be stored in a cool environment. aksci.com For short-term storage, a dry, well-ventilated area at ambient temperature may suffice, but for long-term preservation, refrigeration (e.g., 2-8°C) or freezing (e.g., -20°C) is recommended. chemicalbook.comaksci.com It is also crucial to keep the compound away from direct heat sources and sources of ignition. jubilantingrevia.comaksci.com
Inert Atmosphere: For enhanced protection, particularly for high-purity grades or long-term storage, this compound should be stored under an inert atmosphere, such as nitrogen or argon. chemicalbook.com This practice displaces moisture and oxygen from the container, further inhibiting degradation pathways.
Careful Handling Procedures: Handling of the compound should be performed in a controlled environment, such as a glove box or a fume hood with low ambient humidity. jubilantingrevia.com Exposure to the open atmosphere should be minimized. All equipment and solvents used must be scrupulously dried to prevent accidental introduction of water.
Table 2: Recommended Storage and Handling Procedures
| Methodology | Protocol | Rationale | Supporting References |
| Moisture Control | Store in tightly-sealed containers in a dry place. | Prevents hydrolysis, the primary degradation pathway. | chemicalbook.comvulcanchem.comaksci.com |
| Temperature Management | Store in a cool, well-ventilated area. Use refrigeration (-20°C) for long-term storage. | Slows the rate of thermal decomposition and other degradation reactions. | chemicalbook.comjubilantingrevia.comaksci.com |
| Atmosphere Control | Store under an inert gas (e.g., nitrogen, argon). | Displaces atmospheric moisture and oxygen, enhancing stability. | chemicalbook.com |
| Handling | Minimize exposure to air; use dry equipment and solvents. | Prevents contamination with water and other reactive nucleophiles. | jubilantingrevia.comaksci.com |
| Formulation | Utilize the hydrochloride salt form where possible. | The salt form is less hygroscopic, improving stability against moisture. | vulcanchem.com |
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Protocols
The synthesis of pyridin-4-ylmethanesulfonyl chloride hydrochloride typically involves multi-step reactions commencing from pyridine (B92270) derivatives. vulcanchem.com One established method is the chlorosulfonation of 4-picoline (4-methylpyridine). vulcanchem.com This process involves reacting 4-picoline with chlorosulfonic acid at low temperatures to form an intermediate sulfonic acid, which is then treated with thionyl chloride to yield the desired sulfonyl chloride. vulcanchem.com The final product is precipitated as a hydrochloride salt. vulcanchem.com
Another approach begins with a pyridine derivative such as 4-pyridinecarboxaldehyde, which is reacted with methanesulfonyl chloride in the presence of a base to form a sulfonamide, followed by a chlorination step. smolecule.com
Future research is geared towards developing more streamlined and efficient synthetic routes. A promising avenue is the adaptation of modern synthetic techniques for heteroaromatic sulfonyl chlorides. For instance, a novel Sandmeyer-type reaction has been developed for the synthesis of sulfonyl chlorides from (hetero)aromatic amines using DABSO as a stable SO2 surrogate. acs.org This method is noted for its mild reaction conditions and inherent safety, as it avoids the isolation of diazonium intermediates. acs.org Adapting such a protocol for a suitable amino-substituted pyridine precursor could offer a more direct and safer route to this compound.
Furthermore, methods for preparing heteroaryl sulfonamides from organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC) have been described. nih.gov This approach is significant as it can circumvent the need for notoriously unstable heterocyclic sulfonyl chlorides. nih.gov Research into applying this to a pyridin-4-ylmethylzinc reagent could provide a valuable alternative synthetic strategy.
| Starting Material | Reagents | Key Features |
| 4-Picoline | 1. Chlorosulfonic acid 2. Thionyl chloride 3. Concentrated HCl | Multi-step; formation of hydrochloride salt. vulcanchem.com |
| 4-Pyridinecarboxaldehyde | 1. Methanesulfonyl chloride/base 2. Chlorinating agent | Involves formation of an intermediate sulfonamide. smolecule.com |
| (Hetero)aromatic amines | DABSO, HCl, Cu catalyst | Sandmeyer-type reaction; mild conditions; in situ generation of diazonium species. acs.org |
| (Hetero)arylzinc reagents | 2,4,6-Trichlorophenyl chlorosulfate (TCPC) | Avoids isolation of unstable sulfonyl chlorides. nih.gov |
Expanding the Scope of Reactivity and Chemoselectivity
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group, making it susceptible to nucleophilic attack. Reactions with primary and secondary amines are expected to readily form the corresponding sulfonamides. smolecule.comcbijournal.com The pyridine ring itself can influence the reactivity, and its basic nitrogen atom can be protonated or quaternized, which may affect reaction outcomes.
Future research will likely focus on exploring the chemoselectivity of this compound in reactions with multifunctional molecules. For instance, in molecules containing multiple nucleophilic sites, such as different types of amines or hydroxyl groups, the selective reaction at a specific site is of great interest. Studies on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that chemoselectivity in reactions with amines can be controlled by the choice of base. researchgate.net Weak bases tend to favor the displacement of a chloride, while stronger bases can lead to the displacement of the sulfonyl group. researchgate.net Similar investigations with this compound could unveil strategies to control its reactivity.
The reaction of 4-chloropyridine (B1293800) with various amines has been shown to produce substituted 4-aminopyridines. researchgate.net This highlights the reactivity of the pyridine ring at the 4-position, which could be a competing reaction pathway under certain conditions. Understanding and controlling the balance between nucleophilic attack at the sulfonyl group versus the pyridine ring is a key area for future exploration.
Identification of New Biological Targets and Therapeutic Modalities
Derivatives of this compound, particularly the resulting sulfonamides, are of significant interest in drug discovery. The pyridine-sulfonamide scaffold is present in numerous biologically active compounds.
A major area of research is the development of carbonic anhydrase (CA) inhibitors . Pyridine-3-sulfonamide (B1584339) derivatives have been synthesized and shown to inhibit various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory activity against several CA isoforms. mdpi.com Given these precedents, novel sulfonamides derived from this compound are promising candidates for the development of new CA inhibitors with potential applications in cancer therapy and other diseases.
Another emerging therapeutic area is the inhibition of the glycine transporter 1 (GlyT1) . Novel GlyT1 inhibitors containing a 4-pyridin-2-ylpiperidine sulfonamide core have been discovered, showing potential for the treatment of neurological disorders. nih.gov This suggests that pyridin-4-ylmethylsulfonamides could be explored for their activity against GlyT1 and other neurotransmitter transporters.
Furthermore, pyridine-based N-sulfonamides have exhibited antiviral and antimicrobial properties . acs.org For example, certain derivatives have shown moderate activity against HSV-1, CBV4, and HAV. acs.org Additionally, N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives have been synthesized and evaluated for their antifungal activity , with some showing greater efficacy than fluconazole (B54011) against Candida albicans. mdpi.com These findings open the door for synthesizing and screening libraries of pyridin-4-ylmethylsulfonamides against a broad range of pathogens.
| Biological Target/Activity | Example Scaffold | Potential Therapeutic Application |
| Carbonic Anhydrase (CA) | 4-Substituted pyridine-3-sulfonamides | Anticancer, Antiglaucoma nih.govmdpi.com |
| Glycine Transporter 1 (GlyT1) | 4-Pyridin-2-ylpiperidine sulfonamides | Neurological disorders nih.gov |
| Antiviral (HSV-1, CBV4, HAV) | Pyridine-based N-sulfonamides | Infectious diseases acs.org |
| Antifungal (Candida albicans) | N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides | Fungal infections mdpi.com |
Integration of Computational and in silico Chemistry for Rational Design
Computational chemistry and in silico methods are becoming indispensable tools in modern drug discovery and materials science. For this compound and its derivatives, these approaches can accelerate the design and development of new molecules with desired properties.
Molecular docking studies can be employed to predict the binding modes and affinities of novel pyridin-4-ylmethylsulfonamides with their biological targets. For instance, docking studies have been used to understand the binding of pyridine-3-sulfonamide derivatives to Candida albicans lanosterol (B1674476) 14α-demethylase and pyrazolo[4,3-c]pyridine sulfonamides to the active site of hCA IX. mdpi.commdpi.com Similar in silico screening of virtual libraries of pyridin-4-ylmethylsulfonamide derivatives against various enzyme targets can prioritize compounds for synthesis and biological evaluation.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial application of in silico tools. Studies on sulfonamide derivatives tethered with pyridine have included in silico ADMET analysis to evaluate their drug-likeness and pharmacokinetic profiles. nih.govresearchgate.net These predictions can help in the early identification of candidates with favorable properties and flag potential liabilities, thus guiding the optimization of lead compounds. For example, in silico evaluations of pyridine-4-carbohydrazide derivatives have been used to predict properties like human intestinal absorption, blood-brain barrier permeability, and skin permeability. auctoresonline.org
Density Functional Theory (DFT) calculations can provide insights into the structural and electronic properties of this compound and its derivatives. nih.gov These calculations can help in understanding the molecule's reactivity, stability, and spectroscopic properties, which can aid in the rational design of new synthetic reactions and novel molecules. nih.gov
Advancement in Sustainable and Green Chemistry Approaches for this compound Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies. For the synthesis of this compound, future research will likely focus on developing more environmentally benign processes.
One promising direction is the use of microwave-assisted synthesis . Microwave irradiation has been shown to accelerate the sulfonylation of amines, often without the need for a solvent or catalyst, leading to rapid reaction times and high yields. rsc.org Applying this technology to the reaction of this compound with various nucleophiles could significantly improve the efficiency and environmental footprint of the process.
Another key area is the development of photocatalytic methods . A visible-light-mediated synthesis of sulfonyl chlorides from arenediazonium salts has been developed using a heterogeneous potassium poly(heptazine imide) photocatalyst. acs.org This method operates under mild conditions and offers a sustainable alternative to traditional Meerwein chlorosulfonylation. acs.org Exploring similar photocatalytic approaches for the synthesis of this compound could lead to more sustainable production methods.
Q & A
Q. Table 1: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents thermal degradation |
| Solvent | Anhydrous DCM | Maximizes reagent solubility |
| Base | Triethylamine (2 eq) | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Completes sulfonylation |
| Source : Adapted from . |
Q. Table 2: Stability Data Under Accelerated Conditions
| pH | Temperature (°C) | Half-Life (hours) | Degradation Product |
|---|---|---|---|
| 3 | 25 | 120 | <5% sulfonic acid |
| 7 | 40 | 24 | 15% sulfonic acid |
| 10 | 60 | 2 | 90% sulfonic acid |
| Source : . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
